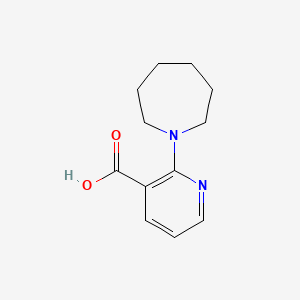

2-Azepan-1-YL-nicotinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHKSJTGCVOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362940 | |

| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571913-22-9 | |

| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(Azepan-1-yl)nicotinic Acid: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Azepan-1-yl)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for novel therapeutic agents. Its synthesis is a critical step in the exploration of its structure-activity relationships. This technical guide provides an in-depth analysis of the primary synthetic pathway for 2-(Azepan-1-yl)nicotinic acid, focusing on the nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for optimization and characterization.

Introduction and Retrosynthetic Analysis

2-(Azepan-1-yl)nicotinic acid, with the molecular formula C12H16N2O2, is a heterocyclic compound featuring a nicotinic acid core functionalized with a seven-membered azepane ring at the 2-position[1]. The strategic disconnection in a retrosynthetic analysis points towards two key starting materials: a nicotinic acid derivative with a suitable leaving group at the 2-position and the cyclic secondary amine, azepane (also known as hexamethyleneimine).

The most logical and widely employed synthetic strategy is the formation of the C-N bond between the pyridine ring and the azepane nitrogen. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry[2][3].

Caption: Retrosynthetic analysis of 2-(Azepan-1-yl)nicotinic acid.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The reaction between a 2-halopyridine, such as 2-chloronicotinic acid, and an amine nucleophile is a classic and efficient method for forging the 2-aminopyridine scaffold[4][5]. 2-Chloronicotinic acid is a highly reactive and versatile building block, making it an ideal starting material for this synthesis[6].

Reaction Mechanism

The SNAr mechanism for this transformation proceeds through a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nitrogen atom of azepane, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinic acid ring. This ipso-attack is facilitated by the electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid group. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (in this case, chloride). The chloride ion departs, yielding the final product, 2-(Azepan-1-yl)nicotinic acid.

Caption: Simplified SNAr reaction mechanism.

Causality of Experimental Choices

The efficiency of the SNAr reaction is highly dependent on the chosen reaction conditions.

-

Starting Material: 2-Chloronicotinic acid is the preferred starting material due to its commercial availability and high reactivity[6][7][8]. While 2-fluoropyridines can also be used, chloropyridines are often sufficient and more cost-effective for reactions with strong amine nucleophiles[2].

-

Solvent: A polar, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used. These solvents can solvate the cationic species and do not interfere with the nucleophile, thus facilitating the reaction. In some cases, the reaction can be driven to completion without a solvent, using an excess of the amine nucleophile which also acts as the solvent.

-

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to the reaction mixture. Its primary role is to neutralize the hydrohalic acid (HCl) that is formed as a byproduct. This prevents the protonation of the azepane nucleophile, which would render it unreactive.

-

Temperature: The reaction often requires elevated temperatures (typically 80-150 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex[3][5]. Microwave irradiation has also been shown to be an effective method for accelerating this type of reaction[9].

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(Azepan-1-yl)nicotinic acid.

Materials and Reagents:

-

2-Chloronicotinic acid

-

Azepane (Hexamethyleneimine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF.

-

Addition of Nucleophile: Add azepane (2.0 eq) to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to a pH of approximately 4-5 using 1M HCl. This step protonates the carboxylic acid, causing the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternatively, for non-crystalline products, an extractive work-up can be performed. After acidification, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

-

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of 2-(Azepan-1-yl)nicotinic acid must be confirmed through rigorous analytical characterization.

| Parameter | Expected Value/Result | Method |

| Molecular Weight | 220.27 g/mol | Mass Spectrometry (MS) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | High-Resolution MS |

| ¹H NMR | Signals corresponding to aromatic protons of the pyridine ring and aliphatic protons of the azepane ring. | Proton Nuclear Magnetic Resonance (¹H NMR) |

| ¹³C NMR | Signals for aromatic, aliphatic, and carbonyl carbons. | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Table 1: Key Analytical Data for Product Validation. Data sourced from PubChem CID 1441085[1].

Conclusion

The synthesis of 2-(Azepan-1-yl)nicotinic acid is reliably achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with azepane. This method is robust, scalable, and utilizes readily available starting materials. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and the use of a suitable base to neutralize the acid byproduct. The protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this and structurally related compounds for applications in drug discovery and development.

References

-

Hartwig, J. F. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]

-

American Chemical Society. (n.d.). Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Azepan-1-YL-nicotinic acid. PubChem. Available at: [Link]

-

Dunn, P. J., et al. (2021). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ResearchGate. Available at: [Link]

-

Dunn, P. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. ResearchGate. Available at: [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C12H16N2O2 | CID 1441085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates | Poster Board #1227 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Azepan-1-YL-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-Azepan-1-YL-nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing from available data and established principles of organic chemistry, this document offers insights into its synthesis, characterization, and potential biological relevance.

Introduction: The Significance of the 2-Substituted Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule essential for cellular metabolism.[1][2] Its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The strategic modification of the pyridine ring, particularly at the 2-position, has yielded compounds with a wide array of therapeutic potentials, including analgesic, anti-inflammatory, and antimicrobial properties.

This compound, a derivative featuring a seven-membered azepane ring at the 2-position, represents a unique structural motif within this class of compounds. The incorporation of the azepane moiety introduces specific steric and electronic properties that can significantly influence its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in exploring the potential of this molecule.

Physicochemical Properties: A Blend of Calculated and Inferred Data

Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, a combination of computational predictions and data from analogous compounds allows for a well-informed characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 571913-22-9 | [3][4] |

| Molecular Formula | C12H16N2O2 | [3][4] |

| Molecular Weight | 220.27 g/mol | [3][4] |

| IUPAC Name | 2-(azepan-1-yl)pyridine-3-carboxylic acid | [4] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Note: The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.

Synthesis and Reactivity: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous 2-substituted nicotinic acids. The most common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Reaction Setup: To a solution of 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of azepane.

-

Base Addition: Include a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

-

Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

This proposed synthesis is analogous to the reported synthesis of other 2-amino-substituted nicotinic acids and is expected to provide the desired product in good yield.

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not publicly available, a skilled chemist can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the azepane ring would appear as multiplets in the upfield region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid group would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the carbons of the azepane ring would be in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 221.13.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been explicitly reported. However, based on the known pharmacology of related 2-substituted nicotinic acid derivatives, several potential therapeutic applications can be postulated.

-

Anti-inflammatory and Analgesic Effects: Many nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of pro-inflammatory mediators.

-

Antimicrobial Activity: The pyridine moiety is a common feature in many antimicrobial agents. It is plausible that this compound could exhibit activity against various bacterial or fungal strains.

-

Central Nervous System (CNS) Activity: The lipophilicity of the molecule suggests it may be capable of crossing the blood-brain barrier, opening the possibility for applications in neurological disorders.

Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related nicotinic acid derivatives and general principles of laboratory safety, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a compound of interest for researchers in medicinal chemistry and drug discovery. While experimental data is currently limited, its structural features and the known activities of related compounds suggest a promising potential for various therapeutic applications. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its pharmacological profile. This in-depth guide provides a solid foundation for initiating such investigations.

References

Sources

Unraveling the Molecular Trajectory of 2-Azepan-1-YL-nicotinic acid: A Technical Guide to its Presumed Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the probable mechanism of action of the novel compound, 2-Azepan-1-YL-nicotinic acid. Given its structural similarity to nicotinic acid (niacin), we will delve into the well-established pharmacology of nicotinic acid derivatives and propose a primary molecular target and signaling cascade for this compound. This document will further outline a comprehensive experimental framework to validate these hypotheses, equipping research professionals with the necessary rationale and methodologies for their investigations.

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure

Nicotinic acid, a form of vitamin B3, has a long-standing history in pharmacology, primarily recognized for its potent lipid-modifying properties.[1][2][3][4] Beyond its role in managing dyslipidemia, research has uncovered a broader spectrum of activities for nicotinic acid and its derivatives, including anti-inflammatory, anti-bacterial, and even anti-cancer effects.[5][6][7][8] The therapeutic versatility of this scaffold underscores the significance of elucidating the mechanism of action of novel derivatives like this compound.

The chemical structure of this compound, featuring a nicotinic acid core with an azepane substituent at the 2-position, suggests a tailored design to potentially enhance potency, selectivity, or pharmacokinetic properties compared to the parent molecule.[9] Understanding its precise molecular interactions is paramount for its potential development as a therapeutic agent.

The Prime Suspect: GPR109A (HCA₂) Receptor Agonism

The overwhelming body of evidence for nicotinic acid's pharmacological effects points to its interaction with the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[2][10][11] GPR109A is a Gi/Go-coupled receptor expressed in various tissues, most notably in adipocytes and immune cells such as macrophages.[7][10]

The Canonical GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events:

-

Receptor Binding and G-protein Activation: The ligand binds to the extracellular domain of GPR109A, inducing a conformational change that facilitates the coupling and activation of heterotrimeric Gi/Go proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10]

-

Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately leading to the observed physiological effects.

Caption: A stepwise approach to elucidate the mechanism of action.

Step-by-Step Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPR109A

-

Objective: To determine the binding affinity of this compound to the GPR109A receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPR109A.

-

Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) from the competition binding curve.

-

Protocol 2: [³⁵S]GTPγS Binding Assay

-

Objective: To assess the ability of this compound to activate G-proteins via GPR109A.

-

Methodology:

-

Use GPR109A-expressing cell membranes as in the binding assay.

-

Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity.

-

Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) from the dose-response curve.

-

Protocol 3: cAMP Accumulation Assay

-

Objective: To measure the functional consequence of GPR109A activation on intracellular signaling.

-

Methodology:

-

Culture GPR109A-expressing cells (e.g., CHO-K1 or HEK293) in a suitable medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Co-treat with increasing concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

| Assay | Parameter | Expected Outcome for a GPR109A Agonist |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |

| [³⁵S]GTPγS Binding | EC₅₀ (nM), Emax (%) | Potent activation with high efficacy |

| cAMP Accumulation | IC₅₀ (nM) | Dose-dependent inhibition of forskolin-stimulated cAMP |

| Lipolysis Assay | IC₅₀ (nM) | Inhibition of isoproterenol-stimulated lipolysis |

Conclusion

The structural characteristics of this compound strongly suggest that its mechanism of action is primarily mediated through the activation of the GPR109A receptor. This guide provides a robust scientific and logical framework for validating this hypothesis. By systematically progressing through the outlined in vitro and cell-based assays, researchers can definitively characterize the molecular pharmacology of this compound. A thorough understanding of its mechanism is a critical step in the journey of drug discovery and development, paving the way for potential therapeutic applications in metabolic and inflammatory diseases.

References

-

Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

-

Pharmaoffer. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

-

Jawad Mohsen, E. M., Salih, N. A., Wheed. Radhi, A., & Atiya, R. (n.d.). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

-

Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Ganapathy, V., & Prasad, P. D. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Retrieved from [Link]

-

Graff, E. C., & Fang, K. M. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 18(3), 13. Retrieved from [Link]

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Retrieved from [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of biological chemistry, 284(43), 29564-29572. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Analysis. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. IJMRA, 04(05). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. Retrieved from [Link]

-

Shoman, M. E., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(19), 6296. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: recent developments. Current Opinion in Cardiology, 23(4), 397-403. Retrieved from [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Niacin: Fact Sheet for Health Professionals. Retrieved from [Link]

-

Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 33, 124-133. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. Retrieved from [Link]

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H16N2O2 | CID 1441085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity Screening of 2-Azepan-1-yl-nicotinic acid

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-Azepan-1-yl-nicotinic acid. Given its structural similarity to nicotinic acid (Niacin, Vitamin B3), a well-characterized modulator of lipid metabolism and various cellular processes, this screening cascade is designed to explore its potential as a therapeutic agent. The narrative emphasizes a target-agnostic initial phase followed by focused, mechanism-based assays, culminating in preclinical in vivo evaluation. Detailed, step-by-step protocols for key experiments are provided, alongside the scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Introduction: The Rationale for Screening this compound

Nicotinic acid is a cornerstone in the management of dyslipidemia, primarily through its action on the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] Its therapeutic utility, however, is often limited by adverse effects, most notably cutaneous flushing.[2] The synthesis of nicotinic acid derivatives, such as this compound, represents a rational approach to identifying novel compounds with improved pharmacological profiles—potentially retaining the therapeutic benefits while mitigating undesirable side effects.[3][4][5][6]

The azepane moiety introduces significant structural and conformational changes compared to the parent nicotinic acid molecule. This modification could influence receptor binding affinity, selectivity, and downstream signaling pathways. Therefore, a comprehensive screening strategy is essential to elucidate the full biological activity spectrum of this novel compound. This guide outlines a tiered approach, beginning with broad phenotypic screening and progressing to specific target validation and in vivo efficacy studies.

Hierarchical Screening Strategy: From Broad Discovery to Focused Validation

A logical and efficient screening cascade is paramount to successfully characterizing a novel compound. The proposed strategy for this compound is designed to maximize information gathering while conserving resources.

Caption: A four-phase hierarchical screening workflow for this compound.

Phase 1: Foundational Screening

The initial phase aims to cast a wide net to identify potential biological activities without preconceived notions about the compound's mechanism of action.

Before commencing wet-lab experiments, it is crucial to perform computational modeling to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound.[7][8] This proactive approach helps to identify potential liabilities early in the discovery process, saving considerable time and resources.[9][10]

Protocol: In Silico ADME/Tox Prediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound.

-

Software: Utilize validated and freely accessible web-based platforms such as SwissADME and pkCSM.[7][8]

-

Parameters to Analyze:

-

Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

-

Pharmacokinetics: Caco-2 permeability, P-glycoprotein substrate/inhibitor potential, CYP450 inhibition profile.[9]

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Interpretation: Compare the predicted properties against established criteria for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

High-content screening (HCS) in relevant cell models provides an unbiased view of the compound's effects on cellular morphology and function. Given the known activities of nicotinic acid, a panel of cell lines should be selected to cover potential therapeutic areas.

Table 1: Recommended Cell Lines for Initial Phenotypic Screening

| Cell Line | Tissue of Origin | Rationale |

| HepG2 | Human Liver | Model for lipid metabolism and potential hepatotoxicity. |

| 3T3-L1 | Mouse Adipocyte | Key cell type for studying lipolysis, a primary target of nicotinic acid.[11] |

| RAW 264.7 | Mouse Macrophage | To assess potential anti-inflammatory properties.[3] |

| HEK293 | Human Embryonic Kidney | A general-purpose line for assessing cytotoxicity and off-target effects. |

Protocol: High-Content Imaging for Cellular Phenotypes

-

Cell Plating: Seed the selected cell lines in 96- or 384-well imaging plates.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and a lipid droplet stain like BODIPY).

-

Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images.

-

Image Analysis: Employ image analysis software to quantify a wide array of cellular features, including cell count, nuclear size and intensity, mitochondrial mass and membrane potential, cytoskeletal arrangement, and lipid droplet accumulation.

-

Hit Identification: Identify statistically significant phenotypic changes compared to vehicle-treated controls.

Phase 2: Target Deconvolution and Primary In Vitro Assays

Based on the structural similarity to nicotinic acid and the results from the phenotypic screen, Phase 2 focuses on assays for the most probable molecular targets.

G-Protein Coupled Receptor (GPCR) Activation Assays

GPR109A is the primary target for nicotinic acid's anti-lipolytic effects.[1][12] Therefore, assessing the activity of this compound at this receptor is a critical first step.

GPR109A couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Caption: Gαi-mediated signaling pathway of GPR109A.

Protocol: TR-FRET cAMP Assay

-

Cell Line: Use a commercially available cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

-

Cell Seeding: Plate the cells in a 384-well assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Assay Procedure:

-

Add the test compounds to the cells.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and add the cAMP detection reagents (Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

-

Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: Calculate the EC50 value (the concentration of compound that produces 50% of the maximal response) by fitting the concentration-response data to a four-parameter logistic equation.

In addition to G-protein coupling, GPCR activation can also trigger β-arrestin recruitment, which mediates receptor desensitization and G-protein-independent signaling.[1]

Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

-

Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, where GPR109A is fused to a transcription factor and β-arrestin is fused to a protease.[13]

-

Compound Treatment: Treat cells with a concentration range of this compound.

-

Incubation: Incubate for several hours to allow for reporter gene expression.

-

Signal Detection: Measure the expression of the reporter gene (e.g., luciferase) using a luminometer.

-

Data Analysis: Determine the EC50 for β-arrestin recruitment.

Anti-inflammatory Activity Screening

Nicotinic acid and its derivatives have shown potential anti-inflammatory effects.[3][6][14]

Protocol: LPS-Induced Cytokine Release in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages or human THP-1 monocyte-derived macrophages.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 value (the concentration of compound that inhibits cytokine release by 50%).

Phase 3: Secondary and Orthogonal Assays for Mechanism Validation

Once primary activity is confirmed, Phase 3 aims to validate the mechanism of action using orthogonal assays and to assess selectivity.

Functional Assays in Primary Cells

Moving from engineered cell lines to primary cells provides a more physiologically relevant context.

Protocol: Lipolysis Assay in Primary Adipocytes

-

Isolation: Isolate primary adipocytes from the adipose tissue of rodents (e.g., rats or mice).

-

Treatment: Treat the adipocytes with this compound in the presence of a lipolytic stimulus (e.g., isoproterenol).

-

Glycerol Measurement: After incubation, measure the amount of glycerol released into the medium as an indicator of lipolysis. A commercially available glycerol assay kit can be used.

-

Analysis: Determine the inhibitory effect of the compound on stimulated lipolysis.

Receptor Selectivity Profiling

To assess the specificity of this compound, it should be screened against a panel of other relevant GPCRs, particularly those with related endogenous ligands. A commercial service for receptor profiling is often the most efficient approach.

Table 2: Example GPCR Selectivity Panel

| Receptor | Rationale for Inclusion |

| GPR109B | Closely related nicotinic acid receptor.[] |

| GPR81 | Receptor for lactate, another hydroxycarboxylic acid. |

| Nicotinic Acetylcholine Receptors (nAChRs) | To rule out activity at ion channels with "nicotinic" in their name.[16][17][18] |

| Adrenergic Receptors | To check for off-target effects on pathways controlling lipolysis. |

Phase 4: In Vivo Proof-of-Concept Studies

The final stage of the screening cascade involves evaluating the efficacy and safety of this compound in relevant animal models.[19][20]

Dyslipidemia Animal Models

Several models can be used to assess the lipid-modifying effects of the compound.[19][20][21][22]

Protocol: High-Fat Diet (HFD)-Induced Dyslipidemia in Mice

-

Model Induction: Feed C57BL/6 mice a high-fat diet for several weeks to induce obesity and dyslipidemia.[19][21]

-

Compound Administration: Administer this compound orally once daily for a specified period (e.g., 2-4 weeks).

-

Blood Collection: Collect blood samples at baseline and at the end of the study.

-

Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.[11][23]

-

Data Analysis: Compare the lipid profiles of the treated group with the vehicle-treated HFD group and a control group on a standard chow diet.

Assessment of Flushing Response

A key objective is to determine if this compound has a reduced flushing potential compared to nicotinic acid.

Protocol: Ear Flushing Model in Mice

-

Compound Administration: Administer a single dose of this compound or nicotinic acid to mice.

-

Visual Scoring: Visually inspect the ears for redness at various time points after dosing and score the intensity of the flushing response.

-

Blood Flow Measurement (Optional): Use a laser Doppler flowmeter to quantify changes in blood flow in the ear as a more objective measure.

-

Comparison: Compare the flushing response induced by the test compound to that of nicotinic acid.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By systematically progressing from broad, unbiased screening to highly specific in vitro and in vivo assays, researchers can efficiently characterize the compound's pharmacological profile. The data generated from this cascade will be instrumental in determining its potential as a novel therapeutic agent, possibly with an improved safety profile over existing nicotinic acid-based therapies. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetics, and long-term safety, paving the way for potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cellgs.com [cellgs.com]

- 10. clinicalpub.com [clinicalpub.com]

- 11. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 16. Validation of a high-throughput, automated electrophysiology platform for the screening of nicotinic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. Screening of Dyslipidemic drugs | PPTX [slideshare.net]

- 23. old.rrjournals.com [old.rrjournals.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Azepan-1-YL-nicotinic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Azepan-1-YL-nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While specific research on this particular compound is limited in publicly accessible literature, its structural similarity to other nicotinic acid derivatives allows for the extrapolation of potential therapeutic targets. This guide synthesizes information on the broader class of nicotinic acid derivatives to propose and detail potential mechanisms of action and therapeutic targets for this compound. The primary hypothesized targets include the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and its potential roles in treating dyslipidemia and inflammatory conditions. Furthermore, this document provides comprehensive, step-by-step experimental protocols for the validation of these targets, designed to be self-validating and grounded in established scientific principles.

Introduction to this compound and the Nicotinic Acid Derivative Landscape

Nicotinic acid, also known as niacin or vitamin B3, is a crucial molecule for various metabolic processes.[1] Beyond its role as a vitamin, nicotinic acid and its derivatives are utilized in pharmacology for their therapeutic effects.[2] These derivatives have been explored for a wide range of applications, including the treatment of dyslipidemia, cardiovascular diseases, neurodegenerative disorders, and even as antibacterial agents.[3][2][4]

This compound, with the molecular formula C12H16N2O2, is a specific derivative of nicotinic acid.[5] While detailed biological studies on this exact molecule are not widely published, its core structure as a nicotinic acid derivative provides a strong basis for predicting its pharmacological behavior.

Key characteristics of nicotinic acid derivatives that inform the potential of this compound include:

-

Lipid-modifying effects: Nicotinic acid is well-known for its ability to lower low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[6][7][8]

-

Vasodilatory properties: These compounds can cause vasodilation, which is beneficial in certain peripheral vascular diseases.[4][9]

-

Anti-inflammatory and Analgesic Potential: Some derivatives have demonstrated anti-inflammatory and pain-relieving properties.[3][2]

Based on this landscape, this guide will focus on the most probable therapeutic targets for this compound, primarily centered around its potential as a lipid-modifying and anti-inflammatory agent.

Primary Putative Therapeutic Target: Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)

The most well-characterized target for nicotinic acid's therapeutic effects is the Hydroxycarboxylic Acid Receptor 2 (HCA2) , a G-protein coupled receptor (GPCR) formerly known as GPR109A.[10] HCA2 is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages.

2.1. Mechanism of Action and Therapeutic Rationale

Activation of HCA2 by nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This has two major downstream effects with significant therapeutic implications:

-

Inhibition of Lipolysis in Adipocytes: The reduction in cAMP in fat cells inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This leads to a decrease in the release of free fatty acids (FFAs) into the bloodstream. Lower circulating FFAs reduce the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL cholesterol.[10]

-

Modulation of Immune Responses: In immune cells, HCA2 activation can lead to anti-inflammatory effects. This is a growing area of research with potential applications in atherosclerosis and other inflammatory diseases.

Given its structure, this compound is a strong candidate for being an agonist of HCA2. The azepane group may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.

2.2. Signaling Pathway

The proposed signaling pathway for this compound at the HCA2 receptor is illustrated below.

Caption: Proposed HCA2 signaling pathway for this compound.

Experimental Validation Workflows

To validate HCA2 as a therapeutic target for this compound, a multi-step experimental approach is necessary, progressing from in vitro biochemical and cell-based assays to more complex functional studies.

3.1. Workflow Overview

The following diagram outlines the logical flow of experiments to characterize the interaction of this compound with the HCA2 receptor.

Caption: Experimental workflow for validating HCA2 as a target.

3.2. Detailed Experimental Protocols

3.2.1. Step 1: HCA2 Receptor Binding Assay

-

Objective: To determine if this compound directly binds to the HCA2 receptor and to quantify its binding affinity (Ki).

-

Methodology: A competitive radioligand binding assay is a standard approach.

-

Cell Culture: Use a stable cell line overexpressing human HCA2 (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled HCA2 ligand (e.g., [3H]-nicotinic acid), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand using a cell harvester and filtration.

-

Detection: Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound). Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

3.2.2. Step 2: [35S]GTPγS Binding Assay

-

Objective: To confirm that the binding of this compound to HCA2 leads to G-protein activation.

-

Methodology:

-

Reagents: Use the same HCA2-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.

-

Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of this compound, and the assay buffer.

-

Incubation: Incubate to allow for G-protein activation and the binding of [35S]GTPγS.

-

Termination and Detection: Terminate the reaction and quantify the amount of [35S]GTPγS bound to the membranes, typically via scintillation counting after filtration.

-

Data Analysis: Plot the [35S]GTPγS binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

-

3.2.3. Step 3: cAMP Accumulation Assay

-

Objective: To measure the functional consequence of HCA2 activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.

-

Methodology:

-

Cell Culture: Use the HCA2-expressing cell line.

-

Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

-

3.2.4. Step 4: Adipocyte Lipolysis Assay

-

Objective: To assess the functional effect of this compound on a key physiological process mediated by HCA2.

-

Methodology:

-

Cell Model: Use primary human or murine adipocytes, or a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Assay Setup: Treat the adipocytes with a lipolytic agent (e.g., isoproterenol) to stimulate FFA release, in the presence of varying concentrations of this compound.

-

Measurement of Lipolysis: After incubation, collect the cell culture medium and measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.

-

Data Analysis: Plot the amount of glycerol or FFA released against the log concentration of this compound to determine its IC50 for the inhibition of lipolysis.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison.

| Assay | Parameter Measured | Expected Outcome for an HCA2 Agonist |

| Receptor Binding | Ki (nM) | A low nanomolar Ki value indicates high binding affinity. |

| [35S]GTPγS Binding | EC50 (nM), Emax (%) | A low nanomolar EC50 indicates high potency. Emax relative to a known agonist (e.g., nicotinic acid) indicates the degree of agonism. |

| cAMP Accumulation | IC50 (nM) | A low nanomolar IC50 demonstrates potent inhibition of adenylyl cyclase. |

| Adipocyte Lipolysis | IC50 (nM) | A low nanomolar IC50 confirms functional activity in a physiologically relevant cell type. |

A consistent and potent effect across all assays would provide strong validation for HCA2 as a primary therapeutic target of this compound.

Conclusion and Future Directions

This guide proposes that the primary therapeutic target for this compound is the HCA2 receptor, based on its structural relationship to nicotinic acid. The outlined experimental workflows provide a robust framework for validating this hypothesis.

Future research should focus on:

-

Selectivity Profiling: Assessing the binding of this compound against a panel of other GPCRs to determine its selectivity.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia or inflammation to confirm its therapeutic effects in a whole-organism context.

By systematically following the proposed research plan, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

-

Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]

-

Al-Ostoot, F. H., & Ali, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

-

Pharmaoffer. (n.d.). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]

-

Al-Ostoot, F. H., & Ali, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. Retrieved from [Link]

-

Zielińska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 747. Retrieved from [Link]

-

WebMD. (n.d.). Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Birjmohun, R. S., et al. (2007). Safety and tolerability of prolonged-release nicotinic acid in statin-treated patients. Current Medical Research and Opinion, 23(7), 1707-13. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). NIASPAN. Retrieved from [Link]

-

Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Niacin - StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Patsnap. (n.d.). Niacin - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

Sources

- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. This compound | C12H16N2O2 | CID 1441085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. abmole.com [abmole.com]

- 10. caymanchem.com [caymanchem.com]

The 2-(Azepan-1-yl)-nicotinic Acid Scaffold: A Promising Avenue for Novel GPR109A Agonists

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Nicotinic acid (niacin) has been a cornerstone of dyslipidemia therapy for over five decades, yet its clinical utility is hampered by a significant side effect: cutaneous flushing. The discovery of the G-protein coupled receptor GPR109A (HCA₂) as the molecular target for niacin has galvanized efforts to develop novel agonists with an improved therapeutic index. This guide provides a detailed technical overview of a promising chemotype: 2-(cyclic amino)-nicotinic acids, with a specific focus on the 2-(azepan-1-yl)-nicotinic acid core. We will explore the synthetic route to this scaffold, delve into the structure-activity relationships (SAR) of its analogs, detail the underlying biological mechanisms, and provide robust protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation metabolic drugs.

Introduction: The GPR109A Target and the Quest Beyond Niacin

Nicotinic acid, a form of Vitamin B3, is a potent agent for managing dyslipidemia. It favorably modulates a wide range of blood lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides. These therapeutic effects are primarily mediated through the activation of GPR109A, a Gᵢ protein-coupled receptor highly expressed in adipocytes.[1] Upon activation, GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis in adipose tissue.[2]

Despite its efficacy, niacin's use is limited by a well-known and poorly tolerated side effect: a prostaglandin D₂-mediated cutaneous vasodilation, commonly known as flushing. This flushing response is also initiated by GPR109A activation, but in Langerhans cells of the skin.[3] This presents a significant challenge in drug design: how to separate the beneficial anti-lipolytic effects from the undesirable flushing effects, both of which are mediated by the same receptor. This has spurred the search for novel GPR109A agonists, including biased agonists that may preferentially activate therapeutic signaling pathways over flushing pathways, or compounds with physicochemical properties that limit their exposure in the skin. One such area of exploration is the 2-substituted nicotinic acid scaffold.

The 2-(Azepan-1-yl)-nicotinic Acid Scaffold

The 2-(cyclic amino)-nicotinic acid scaffold represents a significant modification of the niacin core. By introducing a cyclic amine, such as the seven-membered azepane ring, at the 2-position of the pyridine, medicinal chemists can systematically probe the steric and electronic requirements of the GPR109A binding pocket. This substitution fundamentally alters the molecule's shape, size, and basicity compared to the parent nicotinic acid, opening new avenues for optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy and Methodology

The most direct and widely applicable method for synthesizing 2-(azepan-1-yl)-nicotinic acid and its analogs is a two-step sequence commencing from commercially available 2-chloronicotinic acid. The strategy hinges on a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of pyridine chemistry.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group like a carboxylic acid or its ester. The chlorine atom at the 2-position serves as an effective leaving group. The synthesis proceeds by first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions. This is followed by the SₙAr reaction with the desired cyclic amine (azepane). The final step is the hydrolysis of the ester to liberate the free carboxylic acid, which is crucial for GPR109A receptor activation.

Sources

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of 2-Azepan-1-YL-nicotinic Acid: A Methodological Whitepaper

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The progression of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon a rigorous evaluation of its biological activity and safety profile. A critical initial step in this process is the assessment of cytotoxicity. This guide provides a comprehensive, technically detailed framework for conducting preliminary cytotoxicity studies on "2-Azepan-1-YL-nicotinic acid," a novel compound with therapeutic potential. As a Senior Application Scientist, the following sections synthesize established principles of in vitro toxicology with actionable, field-proven protocols. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data. We will delve into the selection of appropriate cell lines, the principles of key cytotoxicity assays, and the interpretation of data, all grounded in authoritative scientific literature.

Introduction: The Rationale for Cytotoxicity Screening

Before significant resources are invested in the preclinical and clinical development of a new chemical entity (NCE) like this compound, a foundational understanding of its interaction with living cells is paramount. Preliminary cytotoxicity screening serves as an essential gateway in the drug discovery pipeline. It aims to identify the concentration range at which a compound elicits toxic effects, thereby establishing an initial therapeutic window. Furthermore, these early-stage assays can provide valuable mechanistic insights into the nature of the compound's toxicity, such as whether it induces necrosis or apoptosis, which can guide future structure-activity relationship (SAR) studies and lead optimization efforts.

The core principle of these investigations is to expose various cell lines to the test compound and measure the resulting impact on cell viability and proliferation. The data generated informs critical go/no-go decisions and is fundamental to the design of subsequent, more complex toxicological studies.

Experimental Design: A Framework for Rigorous Assessment

A well-designed experiment is the cornerstone of trustworthy results. The following sections outline the critical considerations for designing a preliminary cytotoxicity study for this compound.

Selection of Cell Lines: Choosing the Right Biological System

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. A tiered approach is recommended, beginning with a standard, easy-to-culture cell line and progressing to more disease-relevant models.

-

Initial Screening (Tier 1): For the initial assessment of this compound, a commonly used and well-characterized cell line such as HEK293 (Human Embryonic Kidney cells) or NIH/3T3 (mouse embryonic fibroblast cell line) is recommended. These lines are robust, have a high proliferation rate, and are widely accepted as standards for baseline cytotoxicity testing.

-

Disease-Relevant Screening (Tier 2): Depending on the intended therapeutic application of this compound, subsequent studies should be performed in cell lines that are representative of the target tissue or disease state. For instance, if the compound is being developed as an anti-cancer agent, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be employed.

Causality Behind the Choice: The use of a tiered approach ensures that a baseline toxicity profile is established before moving to more complex and resource-intensive models. This allows for early identification of compounds with overt toxicity, saving time and resources.

Preparation of Test Compound and Concentration Range Selection

The physicochemical properties of this compound will dictate its handling and preparation.

-

Solubilization: The compound should first be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic, typically ≤0.5% (v/v).

-

Concentration Range: A broad concentration range should be tested initially to determine the potency of the compound. A logarithmic or semi-logarithmic series of dilutions is recommended, for example, from 0.01 µM to 100 µM. This wide range increases the probability of identifying the 50% inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity.

Experimental Controls: Ensuring Data Validity

The inclusion of appropriate controls is non-negotiable for a self-validating experiment.

-

Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to confirm that the assay is performing as expected and that the cells are responsive to toxic stimuli.

-

Untreated Control: Cells that are not exposed to either the test compound or the vehicle. This provides a baseline for 100% cell viability.

Core Cytotoxicity Assays: Methodologies and Protocols

Assay 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.

Experimental Workflow: LDH Assay

Caption: Cellular states as defined by Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the cytotoxicity assays should be summarized in a structured table.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Assay | Cell Line | IC50 (µM) | Primary Mode of Cell Death |

| MTT | HEK293 | 25.4 | N/A |

| LDH | HEK293 | >100 | N/A |

| MTT | MCF-7 | 12.8 | N/A |

| Annexin V/PI | MCF-7 | N/A | Apoptosis |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that this compound exhibits moderate cytotoxicity in both HEK293 and MCF-7 cells, with a greater potency in the cancer cell line. The high IC50 value in the LDH assay compared to the MTT assay suggests that the primary mode of cell death is not necrosis, as significant membrane disruption is not observed. This is further supported by the Annexin V/PI staining results in MCF-7 cells, which indicate an apoptotic mechanism. This type of multi-assay data provides a much more nuanced and reliable initial assessment of the compound's cytotoxic profile.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the preliminary cytotoxicity assessment of this compound. By employing a tiered approach to cell line selection and utilizing a panel of complementary assays, researchers can generate a comprehensive initial toxicity profile of this novel compound. The data obtained from these studies will be instrumental in guiding future lead optimization, mechanism of action studies, and the overall trajectory of the drug development program. Should the compound demonstrate a favorable therapeutic index, subsequent studies could explore more complex models, such as 3D cell cultures or in vivo toxicology studies, to further elucidate its safety and efficacy.

References

A Technical Guide to the Solubility and Stability Analysis of 2-Azepan-1-yl-nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-Azepan-1-yl-nicotinic acid, a novel chemical entity with significant therapeutic potential. As a critical component of preclinical and early-phase drug development, a thorough understanding of a compound's solubility and stability is paramount to predicting its in vivo behavior, guiding formulation strategies, and ensuring regulatory compliance. This document outlines field-proven methodologies, explains the scientific rationale behind experimental designs, and offers a logical workflow for generating a robust data package. Protocols for determining pH-dependent solubility, kinetic and thermodynamic solubility in biorelevant media, and a full suite of forced degradation and ICH-compliant stability studies are detailed. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to de-risk their development programs and accelerate the path to clinical evaluation.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS 571913-22-9) is a pyridinecarboxylic acid derivative featuring an azepane substituent at the 2-position of the nicotinic acid core.[1][2][3] This unique structure imparts specific physicochemical characteristics that govern its behavior in both analytical and biological systems.

The molecule is an ampholyte , possessing both an acidic functional group (the carboxylic acid of the nicotinic acid moiety, pKa₁ ≈ 4.8) and a basic functional group (the tertiary amine of the azepane ring, pKa₂ ≈ 10-11).[4][5] This dual nature is the single most important predictor of its solubility behavior. Its solubility is expected to be highly pH-dependent, exhibiting a characteristic "U-shaped" profile with minimum solubility at its isoelectric point (pI). Understanding these pKa values is the foundational first step in designing all subsequent solubility and solution-state stability studies.

This guide will systematically address the core analytical challenges, beginning with a deep dive into solubility characterization before transitioning to a comprehensive stability assessment program.

Solubility Characterization: Beyond a Single Number

Solubility is not a single value but a multifaceted property that dictates a drug's dissolution rate and subsequent absorption.[6] For this compound, a multi-tiered approach is essential to build a complete picture of its behavior.

Foundational Analysis: pKa and logP/D Determination

Causality: Before any solubility measurement, the ionization constants (pKa) must be accurately determined. The pKa values dictate the charge state of the molecule at any given pH, which in turn governs its interaction with aqueous media. The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that helps predict membrane permeability.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Prepare a 1-2 mg/mL stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute into an ionic strength-adjusted aqueous solution (e.g., 0.15 M KCl).

-

Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Titrate with standardized 0.1 M HCl from pH 12 down to pH 2, followed by a back-titration with 0.1 M NaOH.

-

Data Analysis: Use appropriate software to analyze the titration curve, fitting the data to Henderson-Hasselbalch-derived equations to calculate the macroscopic pKa values.

-

Self-Validation: The protocol is validated by running a standard compound with known pKa values (e.g., nicotinic acid) in parallel. The resulting values should be within ±0.1 pKa units of the literature value.

Thermodynamic vs. Kinetic Solubility: Answering Different Questions

It is critical to distinguish between thermodynamic and kinetic solubility.[7][8]

-